molecular formula C12H17ClN2O2 B1400767 5-Chloro-6-diethylaminonicotinic acid ethyl ester CAS No. 1122090-33-8

5-Chloro-6-diethylaminonicotinic acid ethyl ester

Cat. No.: B1400767
CAS No.: 1122090-33-8
M. Wt: 256.73 g/mol
InChI Key: MGDHCPLVFJNUKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of esters, in general, can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester and hydrochloric acid .


Chemical Reactions Analysis

Esters, including 5-Chloro-6-diethylaminonicotinic acid ethyl ester, can undergo several types of reactions. They can undergo hydrolysis to form carboxylic acids, alcoholysis to form different esters, and aminolysis to form amides . The specific reactions that this compound undergoes are not mentioned in the search results.

Scientific Research Applications

Synthesis and Antimicrobial Activities

5-Chloro-6-diethylaminonicotinic acid ethyl ester has been involved in the synthesis of various organic compounds with potential antimicrobial properties. For instance, a series of pyrimidinones, oxazinones, and their derivatives were synthesized for antimicrobial use starting from similar compounds, indicating the potential of this compound in this field. The compounds showed good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Biosynthesis of Chiral Drugs

The compound has also been cited in the context of the biosynthesis of chiral drugs. Specifically, the ethyl (S)-4-chloro-3-hydroxybutanoate ester, a precursor of enantiopure intermediates for the production of chiral drugs like statins, involves compounds structurally related to this compound. The asymmetric reduction of related esters by biocatalysis is noteworthy for its high yield and enantioselectivity, suggesting a role for this compound in the production of chiral drugs (Ye et al., 2011).

Synthesis of Organic Intermediates

This compound is relevant in the synthesis of important organic intermediates used in dyes, medicines, and pesticides. For instance, the synthesis of diethyl 5-ethyl-2,3-pyridinedicarboxylate, an important intermediate in these fields, involves compounds structurally similar to this compound. The demand for such intermediates, especially in the context of efficient herbicides, underscores the importance of this compound in the chemical industry (Hunsheng & Heng, 2014).

Biochemical Analysis

Biochemical Properties

5-Chloro-6-diethylaminonicotinic acid ethyl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carboxylester lipase (CEL), an enzyme involved in the metabolism of fatty acid ethyl esters . The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways and cellular functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact mitochondrial function and induce cellular necrosis in certain cell types . These effects are crucial for understanding the compound’s potential therapeutic applications and toxicity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been observed to inhibit carboxylester lipase, which plays a role in the metabolism of fatty acid ethyl esters . This inhibition can lead to changes in gene expression and cellular metabolism, highlighting the compound’s potential as a biochemical tool.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and cellular metabolism. At higher doses, it can lead to toxic or adverse effects, including cellular necrosis and mitochondrial dysfunction . Understanding these dosage effects is crucial for determining the compound’s therapeutic window and potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as carboxylester lipase, which plays a role in the metabolism of fatty acid ethyl esters . These interactions can lead to changes in metabolic flux and metabolite levels, highlighting the compound’s potential impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. The compound is transported by specific transporters and binding proteins, which influence its localization and accumulation within cells . These factors are crucial for determining the compound’s bioavailability and potential therapeutic applications.

Properties

IUPAC Name

ethyl 5-chloro-6-(diethylamino)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2/c1-4-15(5-2)11-10(13)7-9(8-14-11)12(16)17-6-3/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDHCPLVFJNUKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=N1)C(=O)OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 5,6-dichloronicotinic acid ethyl ester (2.91 g, 15.2 mmol) and diethyl-amine (11.1 g, 152 mmol) is stirred in a sealed vessel at 80° C. for 72 h. The mixture is cooled to rt and concentrated. The residue is dissolved in DCM (15 mL) and washed with 1 N aq. KHSO4 solution (2×50 mL). The washings are extracted back with DCM (50 mL). The combined org. extracts are dried over Na2SO4, filtered, concentrated and dried to give 5-chloro-6-diethylamino-nicotinic acid ethyl ester (3.36 g) as a yellow oil; LC-MS: tR=1.08 min, [M+1]+=257.12; 1H NMR (CDCl3): δ 1.26 (t, J=7.0 Hz, 6H), 1.39 (t, J=7.3 Hz, 3H), 3.62 (q, J=7.0 Hz, 4H), 4.36 (q, J=7.3 Hz, 2H), 8.07 (s, 1H), 8.70 (s, 1H).
Quantity
2.91 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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